molecular formula C15H11N5O7S B11988673 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol CAS No. 21303-52-6

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol

Cat. No.: B11988673
CAS No.: 21303-52-6
M. Wt: 405.3 g/mol
InChI Key: DPHRRBHSDCIVMB-UHFFFAOYSA-N
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Description

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of thiazolo[3,2-a]benzimidazole and trinitrophenol. Thiazolo[3,2-a]benzimidazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole derivatives typically involves the cyclization of 2-mercaptobenzimidazole with various ketones under acidic conditions. For example, the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid and sulfuric acid yields 2-benzimidazolylthioacetophenone derivatives, which can be further cyclized to form thiazolo[3,2-a]benzimidazoles using polyphosphoric acid or hydroxy(tosyloxy)iodobenzene .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]benzimidazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzimidazole ring.

    Benzimidazole: Lacks the thiazole ring but shares the benzimidazole core.

    Benzothiazole: Contains a thiazole ring fused to a benzene ring, similar to thiazolo[3,2-a]benzimidazole but without the benzimidazole moiety.

Properties

CAS No.

21303-52-6

Molecular Formula

C15H11N5O7S

Molecular Weight

405.3 g/mol

IUPAC Name

1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C9H8N2S.C6H3N3O7/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5-6H2;1-2,10H

InChI Key

DPHRRBHSDCIVMB-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CC=CC=C3N21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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